molecular formula C7H17Br2N B13569862 (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide

(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide

Cat. No.: B13569862
M. Wt: 275.02 g/mol
InChI Key: RYLASQOSVBTKFV-UHFFFAOYSA-N
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Description

(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide can be achieved through innovative hydroamination methods. These methods involve the practical olefin hydroamination with nitroarenes .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the innovative hydroamination method reported by Baran and coworkers is a significant step towards scalable production .

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents and conditions used in these reactions include:

  • Oxidizing agents for oxidation reactions
  • Reducing agents for reduction reactions
  • Halogenating agents for substitution reactions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

(4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromo-2-methylbutan-2-yl)dimethylaminehydrobromide involves its interaction with molecular targets and pathways. This compound exerts its effects by forming chemically differentiated building blocks that are essential for organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C7H17Br2N

Molecular Weight

275.02 g/mol

IUPAC Name

4-bromo-N,N,2-trimethylbutan-2-amine;hydrobromide

InChI

InChI=1S/C7H16BrN.BrH/c1-7(2,5-6-8)9(3)4;/h5-6H2,1-4H3;1H

InChI Key

RYLASQOSVBTKFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCBr)N(C)C.Br

Origin of Product

United States

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